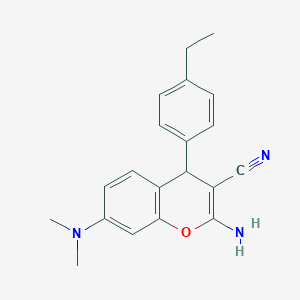![molecular formula C19H22N2O2 B5009497 4-isopropyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5009497.png)
4-isopropyl-N-[3-(propionylamino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-N-[3-(propionylamino)phenyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly referred to as 4-IPP or IPPB. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-IPP is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. In addition, 4-IPP has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-IPP have been extensively studied. Studies have shown that it can reduce inflammation and pain in animal models of arthritis and inflammation. In addition, it has been shown to inhibit the growth of tumor cells in vitro and in vivo. 4-IPP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-IPP in lab experiments is its specificity for COX-2 and LOX enzymes. This allows for the selective inhibition of these enzymes without affecting other pathways. However, one of the limitations of using 4-IPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 4-IPP. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, more studies are needed to fully understand the mechanism of action of 4-IPP and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-IPP involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 3-aminophenylpropanoic acid to form 4-isopropyl-N-[3-(propionylamino)phenyl]benzamide. The synthesis of this compound has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4-IPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have also shown that 4-IPP has the potential to modulate the immune system and may be useful in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
N-[3-(propanoylamino)phenyl]-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-18(22)20-16-6-5-7-17(12-16)21-19(23)15-10-8-14(9-11-15)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVWWPOAADKOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B5009415.png)

![(4-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5009434.png)
![4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}morpholine](/img/structure/B5009447.png)
![2-iodo-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5009450.png)
![4-acetyl-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5009455.png)

![2-isopropyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5009465.png)
![2-(2-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B5009467.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl]-3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5009503.png)
![N-(3-chloro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5009506.png)
![3-(1,3-benzodioxol-5-yl)-5-(3-furylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5009520.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide](/img/structure/B5009521.png)
![N-(1-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5009523.png)